molecular formula C6H3Cl3N2O3 B8793459 2,2,2-trichloro-1-(5-nitro-1H-pyrrol-2-yl)ethan-1-one

2,2,2-trichloro-1-(5-nitro-1H-pyrrol-2-yl)ethan-1-one

Cat. No. B8793459
M. Wt: 257.5 g/mol
InChI Key: VIKFEJRQEFZIAJ-UHFFFAOYSA-N
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Patent
US05709867

Procedure details

5.5 g (21.3 mmol) of 5-nitro-2-trichloroacetylpyrrole and 100 ml of methanol were introduced into a round-bottomed flask and 3.6 g of sodium methoxide were added in small quantities. The mixture was stirred at room temperature for 2 hours, the reaction medium was evaporated, the residue was triturated in water, the solid filtered and dried. 3 g (83%) of the expected methyl ester of melting point 178°-179° C. were recovered.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[NH:8][C:7](C(=O)C(Cl)(Cl)Cl)=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:15][O-:16].[Na+].[CH3:18][OH:19]>>[N+:1]([C:4]1[NH:8][C:7]([C:15]([O:19][CH3:18])=[O:16])=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N1)C(C(Cl)(Cl)Cl)=O
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
3.6 g
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction medium was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated in water
FILTRATION
Type
FILTRATION
Details
the solid filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
3 g (83%) of the expected methyl ester of melting point 178°-179° C. were recovered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=CC=C(N1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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